Birt 377: A Technical Guide to its Mechanism of Action as an LFA-1 Antagonist
Birt 377: A Technical Guide to its Mechanism of Action as an LFA-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Birt 377 is a potent, orally bioavailable small molecule that acts as a negative allosteric modulator of Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. By binding to a specific site on the αL subunit of LFA-1, Birt 377 prevents the conformational changes necessary for high-affinity binding to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This inhibitory action disrupts key immune processes, including T-cell activation, trafficking, and the formation of the immunological synapse. This technical guide provides an in-depth overview of the mechanism of action of Birt 377, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of LFA-1
Birt 377 functions as a non-competitive, allosteric antagonist of LFA-1 (CD11a/CD18).[1] Its primary mechanism involves binding to a specific site within the I-domain of the αL subunit (CD11a) of LFA-1. This binding event stabilizes the LFA-1 integrin in a low-affinity, bent conformation, thereby preventing the "inside-out" signaling-induced conformational shift to a high-affinity, extended state that is required for robust binding to ICAM-1.[2][3] This allosteric inhibition effectively blocks the LFA-1/ICAM-1 interaction, which is a cornerstone of leukocyte adhesion to endothelial cells and antigen-presenting cells (APCs).[1][4][5]
The interaction between LFA-1 on lymphocytes and ICAM-1 on endothelial or antigen-presenting cells is crucial for a multitude of immune functions.[4][5][6] These include the initial tethering and firm adhesion of leukocytes to the endothelium at sites of inflammation, their subsequent transmigration into tissues, and the formation of a stable immunological synapse between T-cells and APCs, a prerequisite for T-cell activation and proliferation.[1][7] By disrupting this interaction, Birt 377 effectively dampens the immune response.
Quantitative Data
The following tables summarize the key quantitative parameters that define the potency and selectivity of Birt 377.
Table 1: Binding Affinity and Inhibitory Potency of Birt 377
| Parameter | Value | Assay Description | Reference |
| Kd | 26 nM | Dissociation constant for Birt 377 binding to LFA-1. | |
| IC50 (LFA-1/ICAM-1 Binding) | 2.6 ± 0.5 µM | Inhibition of SKW3 cell (LFA-1 expressing) binding to immobilized ICAM-1. | [1] |
| IC50 (IL-2 Production) | 0.85 ± 0.03 µM | Inhibition of superantigen (SEB)-induced IL-2 production from human peripheral blood mononuclear cells (PBMCs). | [1] |
| IC50 (VLA-4/Fibronectin Binding) | > 250 µM | Lack of inhibition of VLA-4 mediated binding of SKW3 cells to fibronectin, demonstrating selectivity for LFA-1. | [1] |
Table 2: In Vivo Efficacy of Birt 377
| Animal Model | Dosing Regimen | Effect | Reference |
| hPBMC-injected mice | 3-10 mg/kg, p.o., once daily for 14 days | Inhibition of human IgG production, comparable to anti-LFA-1 antibodies. | [8] |
| Mouse model of superantigen (SEB)-induced cytokine release | Not specified | Attenuation of the SEB-induced increase in plasma IL-2 levels. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of Birt 377 and the experimental workflows used to characterize it.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LFA-1/ICAM-1 interaction lowers the threshold of B cell activation by facilitating B cell adhesion and synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
